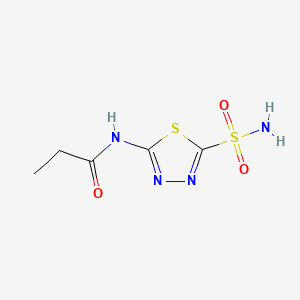
Potassium propylxanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium propylxanthate is a chemical compound belonging to the xanthate family, which are esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. This compound, specifically, is known for its effectiveness in the flotation of sulfide ores, such as chalcopyrite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium propylxanthate can be synthesized through the reaction of propyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows:
C3H7OH+CS2+KOH→C3H7OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Potassium propylxanthate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dixanthogen.
Hydrolysis: In aqueous solutions, especially under acidic conditions, this compound hydrolyzes to form xanthic acid and potassium hydroxide.
Decomposition: Under alkaline conditions, it decomposes to form alcohol and carbon disulfide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Hydrolysis Conditions: Acidic or neutral pH.
Decomposition Conditions: Alkaline pH.
Major Products:
Oxidation: Dixanthogen.
Hydrolysis: Xanthic acid and potassium hydroxide.
Decomposition: Propyl alcohol and carbon disulfide
Scientific Research Applications
Potassium propylxanthate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Primarily used in the mining industry as a flotation agent for the extraction of metals from ores
Mechanism of Action
The primary mechanism by which potassium propylxanthate exerts its effects is through its interaction with metal ions. In the flotation process, this compound adsorbs onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and be separated from the ore slurry. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .
Comparison with Similar Compounds
- Potassium ethylxanthate
- Potassium isobutylxanthate
- Potassium amylxanthate
Comparison: Potassium propylxanthate is unique in its balance of hydrophobicity and reactivity, making it particularly effective for the flotation of certain sulfide ores. Compared to potassium ethylxanthate, it has a longer hydrocarbon chain, which enhances its hydrophobic properties. Compared to potassium isobutylxanthate and potassium amylxanthate, it offers a moderate balance between reactivity and selectivity, making it versatile for various applications .
Properties
CAS No. |
2720-67-4 |
|---|---|
Molecular Formula |
C4H8KOS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
potassium;propoxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |
InChI Key |
QPKCOVZLNZRCGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)[S-].[K+] |
Canonical SMILES |
CCCOC(=S)S.[K] |
Key on ui other cas no. |
2720-67-4 |
Pictograms |
Irritant |
Related CAS |
6253-38-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)



![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)







